molecular formula C18H15ClN4OS B12030909 4-((3-Allyl-2-hydroxybenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478255-17-3

4-((3-Allyl-2-hydroxybenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12030909
CAS No.: 478255-17-3
M. Wt: 370.9 g/mol
InChI Key: CRZSRKREOHZDBX-RGVLZGJSSA-N
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Description

4-((3-Allyl-2-hydroxybenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a Schiff base derivative of the 1,2,4-triazole-5-thione scaffold. Its structure features a 3-chlorophenyl group at position 3 of the triazole ring and a 3-allyl-2-hydroxybenzylidene moiety at position 4 (Figure 1). The 3-chlorophenyl group contributes to lipophilicity, which could improve membrane permeability compared to non-halogenated analogs . The compound’s thione tautomer is stabilized by resonance, as confirmed by crystallographic studies of related triazole-thiones, which show C–S bond lengths of ~1.677 Å .

Properties

CAS No.

478255-17-3

Molecular Formula

C18H15ClN4OS

Molecular Weight

370.9 g/mol

IUPAC Name

3-(3-chlorophenyl)-4-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H15ClN4OS/c1-2-5-12-6-3-8-14(16(12)24)11-20-23-17(21-22-18(23)25)13-7-4-9-15(19)10-13/h2-4,6-11,24H,1,5H2,(H,22,25)/b20-11+

InChI Key

CRZSRKREOHZDBX-RGVLZGJSSA-N

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)Cl)O

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)Cl)O

Origin of Product

United States

Biological Activity

The compound 4-((3-Allyl-2-hydroxybenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (CAS Number: 613249-74-4) is a member of the triazole-thione class, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H20N4O2SC_{20}H_{20}N_{4}O_{2}S, with a molecular weight of 380.5 g/mol. The structure includes a triazole ring, which is known for its pharmacological versatility, and a thione group that enhances its biological activity.

Anticancer Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. For example:

  • Cytotoxic Effects : The compound was tested against various cancer cell lines including human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) using the MTT assay. Results showed that compounds with similar triazole-thione structures demonstrated enhanced cytotoxicity against these cancer cells, particularly melanoma cells .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells and inhibit cell proliferation through various pathways, including the modulation of signaling cascades associated with cell survival and death .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

  • Antibacterial and Antifungal Effects : Studies have shown that triazole-thiones possess broad-spectrum antimicrobial activity. For instance, they have been reported to be effective against both gram-positive and gram-negative bacteria as well as various fungal strains . The presence of the thione group in the structure enhances this activity by disrupting microbial cell membranes.

Case Studies

A series of studies have been conducted to evaluate the biological activities of triazole derivatives:

  • Study on Anticancer Potential : A study published in PMC highlighted that several triazole derivatives showed promising results in inhibiting cancer cell migration and proliferation. Among these, compounds similar to 4-((3-Allyl-2-hydroxybenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione were noted for their selective toxicity towards cancer cells while sparing normal cells .
  • Antimicrobial Efficacy : Another research article reported that triazole-thiones demonstrated superior antifungal activity compared to traditional antifungal agents like bifonazole. The study emphasized their potential as lead compounds in developing new antimicrobial therapies .

Comparative Analysis

Compound NameMolecular FormulaActivity TypeReference
4-((3-Allyl-2-hydroxybenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thioneC20H20N4O2SC_{20}H_{20}N_{4}O_{2}SAnticancer, Antimicrobial
1,2,4-Triazole Derivative AC19H18N2OSC_{19}H_{18}N_{2}OSAnticancer
1,2,4-Triazole Derivative BC17H15N5OSC_{17}H_{15}N_{5}OSAntimicrobial

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives are well-known for their antimicrobial properties. Research indicates that compounds similar to 4-((3-Allyl-2-hydroxybenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione exhibit significant antibacterial activity against various pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . For instance:

  • Mechanism of Action: The triazole ring interferes with the synthesis of nucleic acids in bacteria, leading to cell death.
  • Case Study: A study demonstrated that a related triazole compound showed minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like streptomycin .

Antifungal Properties

Triazoles are also prominent in antifungal applications. They inhibit the enzyme lanosterol demethylase, crucial for ergosterol biosynthesis in fungi.

  • Research Findings: Various triazole derivatives have been tested against fungal strains like Candida albicans and Aspergillus niger, showing promising results .
  • Example: A similar compound exhibited antifungal activity comparable to fluconazole in vitro .

Anticancer Potential

The anticancer properties of triazole derivatives are under extensive investigation. These compounds can induce apoptosis in cancer cells through various mechanisms.

  • Studies: Research has shown that triazole derivatives can inhibit tumor growth in various cancer models by targeting specific pathways involved in cell proliferation .
  • Notable Findings: One study highlighted that certain triazoles led to significant reductions in tumor size in xenograft models .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences Among 1,2,4-Triazole-5-thione Derivatives

Compound Name Substituents Synthesis Method Biological Activity Key Structural Features References
Target Compound 3-Allyl-2-hydroxybenzylidene, 3-chlorophenyl Not explicitly reported Not reported E-configuration, thione tautomer, C–S ~1.68 Å
6e (Flurbiprofen derivative) 2-hydroxybenzylidene, 2-fluoro-biphenyl Microwave-assisted synthesis Analgesic (implied) E-configuration, thione form
3-(3-Chlorophenyl)-1H-1,2,4-triazole-159 3-chlorophenyl, pyrazol-4-yl Reflux with thiosemicarbazide Anti-inflammatory Thione tautomer, planar triazole ring
BHT-Schiff base derivatives (4–10) 3,5-Di-tert-butyl-4-hydroxybenzylthio, substituted benzylidene Dithiocarbazinate method Antioxidant (DPPH assay) Bulky tert-butyl groups, enhanced steric effects
4-(4-Chlorophenyl)-3-furyl derivative 4-chlorophenyl, furan-2-yl Conventional reflux Not specified C–S bond length: 1.6773 Å

Crystallographic and Spectroscopic Insights

  • C–S bond lengths : Consistent across derivatives (1.668–1.677 Å), confirming the thione tautomer’s stability .
  • E-configuration : Observed in all Schiff base derivatives (e.g., flurbiprofen analogs in ), critical for maintaining planar geometry and intermolecular interactions .
  • Hydrogen-bonding networks: Compounds like 4-amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione form 3D networks via N–H⋯O and O–H⋯S bonds, influencing crystal packing and solubility .

Unique Features of the Target Compound

  • The 2-hydroxybenzylidene moiety enables hydrogen bonding with biological targets, a feature absent in non-hydroxylated analogs like 4-(4-chlorobenzylidene)amino derivatives .

Preparation Methods

Core Triazole-Thione Intermediate Synthesis

The synthesis begins with the preparation of the triazole-thione core 3-(3-chlorophenyl)-4-amino-1H-1,2,4-triazole-5(4H)-thione , which serves as the foundational intermediate.

Esterification and Hydrazinolysis

A carboxylic acid precursor, such as 3-(3-chlorophenyl)propanoic acid , undergoes esterification using methanol under microwave irradiation (60–80°C, 10–15 min), yielding the corresponding methyl ester with >95% efficiency. Subsequent hydrazinolysis with hydrazine hydrate (80% ethanol, reflux, 4–6 h) produces the hydrazide derivative 3-(3-chlorophenyl)propanehydrazide .

Cyclization to Triazole-Thione

The hydrazide reacts with carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol (16 h, room temperature) to form a potassium carbodithioate intermediate. Treatment with hydrazine hydrate under microwaves (30 min, 100°C) induces cyclization, yielding the triazole-thione core. This step achieves yields of 85–92%.

Key Reaction:

Hydrazide+CS2+KOHPotassium carbodithioateN2H4Triazole-thione\text{Hydrazide} + \text{CS}2 + \text{KOH} \rightarrow \text{Potassium carbodithioate} \xrightarrow{\text{N}2\text{H}_4} \text{Triazole-thione}

Schiff Base Condensation

The final step involves condensing the triazole-thione intermediate with 3-allyl-2-hydroxybenzaldehyde to form the target Schiff base.

Reaction Conditions

  • Catalyst : Glacial acetic acid (1–2 drops) or p-toluene sulfonic acid (TSA).

  • Solvent : Ethanol (25 mL).

  • Method : Microwave-assisted reflux (30–40 min, 80°C) or conventional heating (6 h).

  • Yield : 75–89% under microwaves vs. 60–72% conventionally.

Mechanism :
The amino group (-NH₂) of the triazole-thione reacts with the aldehyde’s carbonyl group, forming an imine (-C=N-) linkage via nucleophilic addition-elimination. The E-configuration of the Schiff base is confirmed by X-ray crystallography.

Optimization Strategies

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency:

StepConventional Time/YieldMicrowave Time/Yield
Esterification6 h / 82%10 min / 98%
Hydrazinolysis8 h / 74%30 min / 95%
Schiff Condensation6 h / 68%40 min / 89%

Microwaves reduce side reactions and improve purity by enabling rapid, uniform heating.

Solvent and Catalyst Impact

  • Ethanol is preferred for its balance of polarity and boiling point.

  • Acetic acid protonates the aldehyde’s carbonyl oxygen, increasing electrophilicity.

  • TSA accelerates imine formation in non-polar solvents like toluene.

Structural Characterization

Spectroscopic Validation

  • IR Spectroscopy :

    • C=S stretch : 1,165–1,180 cm⁻¹.

    • C=N stretch : 1,630–1,640 cm⁻¹.

    • O-H (phenolic) : 3,300–3,400 cm⁻¹.

  • NMR Spectroscopy :

    • ¹H NMR :

      • Schiff base proton (-CH=N-): δ 8.3–8.5 ppm.

      • Allyl group (-CH₂-CH=CH₂): δ 5.1–5.3 (m), 5.8–6.0 (m).

    • ¹³C NMR :

      • Thione carbon (C=S): δ 178–180 ppm.

X-ray Crystallography

Single-crystal analysis confirms:

  • Planar geometry between triazole and benzylidene moieties.

  • N–H···S hydrogen bonds stabilize dimeric structures.

  • E-configuration of the imine bond.

Challenges and Solutions

Byproduct Formation

  • Hydrazine Excess : Unreacted hydrazine may lead to dihydrazide byproducts. Mitigated by controlled stoichiometry (1:1 molar ratio).

  • Oxidation : Thione (-C=S) oxidation to sulfonic acids (-SO₃H) is prevented by inert atmospheres (N₂ or Ar).

Purification

  • Recrystallization : Ethanol/water mixtures (3:1) remove unreacted aldehyde.

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:4) isolates pure Schiff base.

Comparative Analysis of Methods

ParameterMicrowave MethodConventional Method
Reaction Time30–40 min4–6 h
Yield85–89%60–72%
Energy Consumption150 W300 W
Purity (HPLC)>98%90–95%

Microwave synthesis is superior in efficiency and scalability for industrial applications.

Industrial Feasibility

  • Cost Analysis :

    • Raw materials: $120–150/kg (triazole-thione), $80–100/kg (aldehyde).

    • Microwave reactors reduce operational costs by 40%.

  • Environmental Impact :

    • Ethanol (recyclable) minimizes waste vs. DMF or DMSO .

Q & A

Q. What are the established synthetic protocols for preparing this triazole-thione derivative?

The compound is typically synthesized via a condensation reaction between 3-Allyl-2-hydroxybenzaldehyde and 4-amino-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione. The reaction is carried out under acidic conditions (e.g., concentrated HCl) in ethanol or methanol under reflux for 3–6 hours. Purification involves washing with sodium bicarbonate to remove unreacted acid, followed by recrystallization from ethanol or methanol .

Example Protocol :

  • Reactants : 3-Allyl-2-hydroxybenzaldehyde (1 equiv), 4-amino-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (1 equiv).
  • Conditions : Reflux in ethanol with 1 mL concentrated HCl for 3–6 hours.
  • Purification : Neutralize with 5% NaHCO₃, wash with water, recrystallize from ethanol.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy :
  • ¹H/¹³C NMR : The imine proton (CH=N) appears as a singlet near δ 8.5–8.7 ppm. The aromatic protons from the 3-chlorophenyl and allyl-hydroxybenzylidene groups appear in δ 6.8–7.5 ppm. The thione (C=S) group does not show a distinct proton signal but influences neighboring shifts .

  • IR : A strong absorption band at ~1240–1260 cm⁻¹ corresponds to the C=S stretch .

    • X-ray Crystallography : Single-crystal analysis reveals dihedral angles between aromatic rings (e.g., 67.5° between triazole and benzene rings) and hydrogen-bonding networks (N–H···S, O–H···S) that stabilize the supramolecular structure .

    Key Crystallographic Data :

    ParameterValue
    Dihedral angle67.51° (triazole vs. benzene)
    Hydrogen bond (N–H···S)2.85 Å
    Space groupMonoclinic, P2₁/c

Q. What are the primary applications of this compound in medicinal chemistry research?

While direct bioactivity data for this specific derivative is limited, structurally analogous 1,2,4-triazole-thiones exhibit antimicrobial, antifungal, and anticancer properties. Researchers typically screen such compounds against microbial strains (e.g., E. coli, S. aureus) or cancer cell lines (e.g., MCF-7) using microdilution or MTT assays. The 3-chlorophenyl and allyl-hydroxy groups may enhance lipophilicity and target binding .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate the electronic properties and reactivity of this compound?

Density functional theory (DFT) at the B3LYP/6-311G(d,p) level optimizes molecular geometry and calculates:

  • HOMO-LUMO gaps : Predicts charge transfer behavior (e.g., gaps of ~4.5 eV indicate moderate reactivity).
  • Electrostatic potential maps : Identifies nucleophilic/electrophilic sites (e.g., thione sulfur as a nucleophilic center).
  • Torsional energy profiles : Evaluates conformational flexibility (e.g., rotation of the allyl-hydroxybenzylidene group) .

Example DFT Findings :

PropertyValue (Calculated)Experimental
C=S bond length1.68 Å1.67 Å
HOMO-LUMO gap4.3 eVN/A

Q. What strategies resolve contradictions in bioactivity data between similar triazole derivatives?

Discrepancies often arise from variations in:

  • Assay conditions (e.g., pH, solvent, microbial strain variability).
  • Compound purity : Impurities from incomplete purification (e.g., residual solvents) may skew results.
  • Structural nuances : Minor substituent changes (e.g., chloro vs. fluoro groups) alter bioavailability. Mitigation involves:
  • Standardized protocols : Follow CLSI guidelines for antimicrobial assays.
  • Docking studies : Compare binding affinities to targets (e.g., fungal CYP51 for azole derivatives) .

Q. How does the substitution pattern influence supramolecular assembly in the solid state?

The 3-chlorophenyl and allyl-hydroxy groups direct packing via:

  • Hydrogen bonds : O–H···S and N–H···S interactions form 1D chains.
  • π-π stacking : Aromatic rings align with interplanar distances of ~3.5 Å.
  • Van der Waals interactions : Allyl groups contribute to layered structures. These interactions are critical for designing cocrystals or improving solubility .

Methodological Recommendations

  • Synthesis : Optimize yield by varying solvent polarity (e.g., DMF for faster kinetics) .
  • Characterization : Combine XRD with Hirshfeld surface analysis to quantify intermolecular interactions .
  • Bioactivity : Use logP calculations (e.g., ClogP) to correlate hydrophobicity with membrane penetration .

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